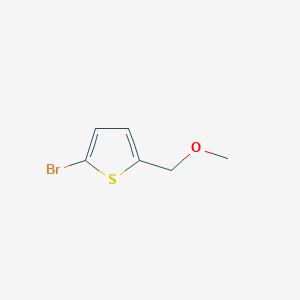
2-Bromo-5-(methoxymethyl)thiophene
Overview
Description
The compound "2-Bromo-5-(methoxymethyl)thiophene" is a functionalized thiophene, which is a five-membered heterocyclic compound with a sulfur atom in the ring. Thiophenes are known for their aromaticity and electronic properties, making them valuable in various chemical applications, including materials science and pharmaceuticals. The presence of a bromine atom and a methoxymethyl group in the compound suggests potential reactivity for further chemical modifications and applications in synthesis .
Synthesis Analysis
The synthesis of related (methoxymethyl)thiophenes has been achieved through the reaction of organolithium derivatives of the thiophene series with chloromethyl methyl ether, resulting in the formation of the desired (methoxymethyl)thiophenes . Additionally, the synthesis of polythiophenes with bromine and methoxy substituents has been reported, indicating the feasibility of synthesizing polymers from bromo-methoxy substituted thiophenes . These methods provide a foundation for the synthesis of "2-Bromo-5-(methoxymethyl)thiophene" and its potential polymers.
Molecular Structure Analysis
While the specific molecular structure of "2-Bromo-5-(methoxymethyl)thiophene" is not directly discussed in the provided papers, the structure and conformational analysis of related compounds, such as 5,5-bis(bromomethyl)-2-(4-methoxyphenyl)-1,3-dioxane, have been studied using NMR and X-ray diffraction . These techniques could be applied to determine the molecular structure and conformation of "2-Bromo-5-(methoxymethyl)thiophene" as well.
Chemical Reactions Analysis
The (methoxymethyl)thiophenes are reported to undergo cleavage under the action of acetyl bromide to form (bromomethyl)thiophenes . This indicates that the methoxymethyl group in "2-Bromo-5-(methoxymethyl)thiophene" could be reactive and susceptible to transformation under certain conditions. Furthermore, bromination reactions of thiophenes have been studied, showing that bromine atoms preferentially enter positions adjacent to methoxy groups . This suggests that the bromine atom in "2-Bromo-5-(methoxymethyl)thiophene" could influence the reactivity of the compound in electrophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of polythiophenes with bromine and methoxy substituents have been compared to conventional polythiophenes, indicating that these substituents can influence solubility and thermal properties . The electrochemical properties of related polymers, such as poly(3-bromo-4-methoxythiophene), have been investigated, showing lower oxidation potentials and stable conducting states . These findings can be extrapolated to suggest that "2-Bromo-5-(methoxymethyl)thiophene" may also exhibit unique physical and chemical properties that could be advantageous for electronic applications.
Scientific Research Applications
Polymer Composite Materials
2-Bromo-5-(methoxymethyl)thiophene is used in the synthesis of composite materials. A study by Kubo et al. (2005) illustrates this application, where polymers like poly[3-hexylthiophene-co-3-(6-hydroxyhexyl)thiophene]s were prepared using 2-bromo-3-hexylthiophene. This process involved regioselective coupling reactions, demonstrating the compound's role in creating innovative materials with potential applications in technology and industry (Kubo et al., 2005).
Antimicrobial Agents
The compound plays a role in synthesizing new classes of antimicrobial agents. Research by Benneche et al. (2011) involved synthesizing 5-(alkylidene)thiophen-2(5H)-ones from 2-acyl-5-methoxythiophenes, showcasing its potential in creating compounds with significant antimicrobial properties (Benneche et al., 2011).
Synthesis of Thiophene Derivatives
Gol'dfarb et al. (1965) and (1983) have explored the synthesis and reactions of (methoxymethyl)thiophenes. These studies show the compound's utility in the field of organic chemistry, particularly in synthesizing various thiophene derivatives with potential applications in medicinal chemistry and materials science (Gol'dfarb et al., 1965); (Gol'dfarb et al., 1983).
Photostabilizers for Polyvinyl Chloride
Balakit et al. (2015) investigated the synthesis of new thiophene derivatives and their use as photostabilizers for rigid poly(vinyl chloride). This research indicates the compound's relevance in enhancing the durability of materials exposed to UV radiation (Balakit et al., 2015).
Molecular Structure and Biological Activities
Research by Rasool et al. (2016) on the synthesis of 2,5-bisarylthiophenes from 2-bromo-5-chloro thiophenes demonstrates the compound's significance in studying molecular structures and biological activities, highlighting its role in pharmaceutical research (Rasool et al., 2016).
Autopolymerization and Polymer Material Design
Nishimura et al. (2020) explored the autopolymerization of 2-bromo-3-methoxythiophene, analyzing reaction products and estimating polymer structure. This study sheds light on the compound's application in designing new polymer materials (Nishimura et al., 2020).
Molecular Electronics
Stuhr-Hansen et al. (2005) discussed the use of aryl bromides like 1-bromo-4-(methoxymethyl)benzene in the synthesis of molecular wires, indicating the potential of 2-Bromo-5-(methoxymethyl)thiophene in molecular electronics (Stuhr-Hansen et al., 2005).
Small Band Gap Polymers
Wu et al. (1996) investigated the synthesis of head-to-tail regioregular poly[3-(alkylthio)thiophenes] using 2-bromo-3-(alkylthio)-5-(bromozincio)thiophenes, highlighting the compound's role in developing small band gap polymers (Wu et al., 1996).
Safety And Hazards
The safety information for 2-Bromo-5-(methoxymethyl)thiophene indicates that it is a hazardous substance. It has the GHS07 pictogram, with the signal word “Warning”. The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do, continue rinsing) .
properties
IUPAC Name |
2-bromo-5-(methoxymethyl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrOS/c1-8-4-5-2-3-6(7)9-5/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQQAKKFHNTDAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(methoxymethyl)thiophene | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

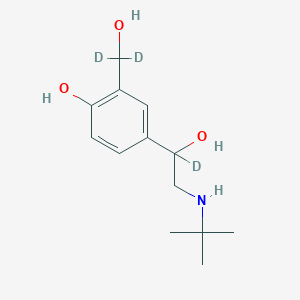
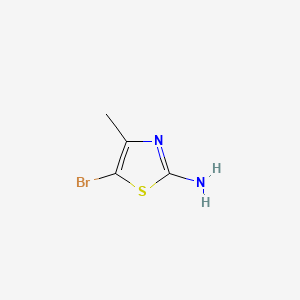
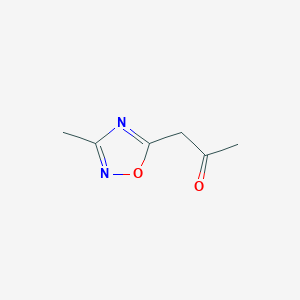
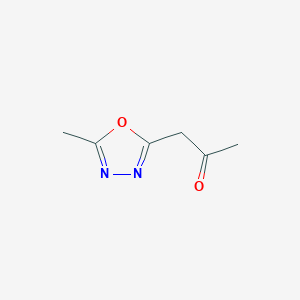
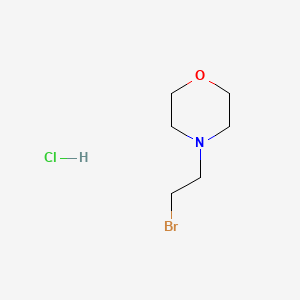
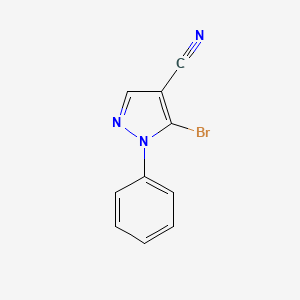
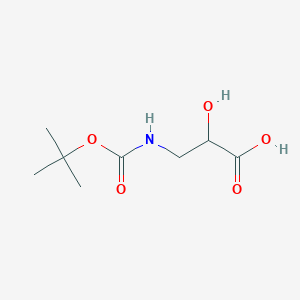
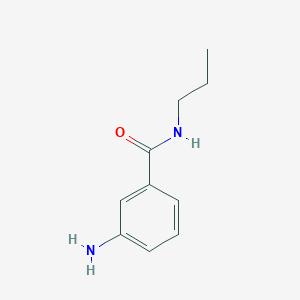
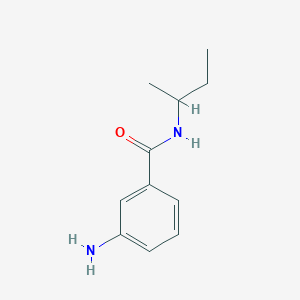
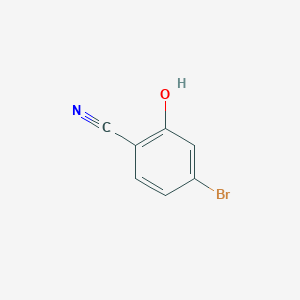
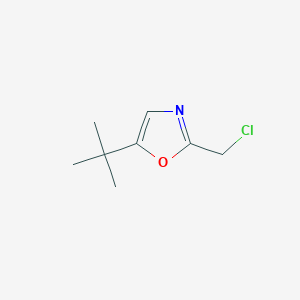
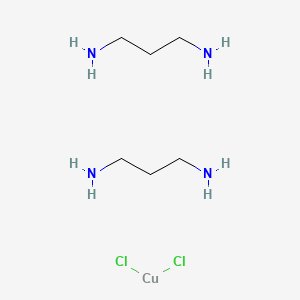
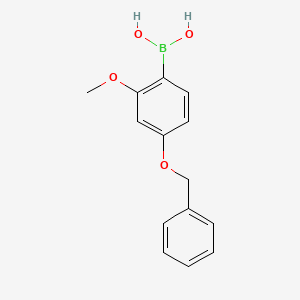
![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B1282086.png)